2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene core structure but differ in their substituents.
4H-chromenes: Another class of chromenes with a different arrangement of the pyran ring.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chromene derivatives and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-2-14-7-9-15(10-8-14)18(21)13-24-20(22)17-11-16-5-3-4-6-19(16)23-12-17/h3-11H,2,12-13H2,1H3 |
InChI Key |
OCWOEOLHMSBNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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